(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate
CAS No.: 155401-23-3
Cat. No.: VC21264401
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 155401-23-3 |
---|---|
Molecular Formula | C12H14O4 |
Molecular Weight | 222.24 g/mol |
IUPAC Name | ethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8,13H,3H2,1-2H3/b7-5+ |
Standard InChI Key | ONOCGKVKAPMGRX-FNORWQNLSA-N |
Isomeric SMILES | CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)O |
SMILES | CCOC(=O)C=CC1=CC(=C(C=C1)OC)O |
Canonical SMILES | CCOC(=O)C=CC1=CC(=C(C=C1)OC)O |
Introduction
Chemical Identity and Nomenclature
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is an organic compound belonging to the class of cinnamic acid derivatives. It is characterized by a phenyl ring substituted with hydroxy and methoxy groups, connected to an ethyl ester through an acrylate moiety. The "(E)" designation indicates the trans configuration of the double bond in the acrylate segment .
Identification Parameters
Parameter | Value |
---|---|
CAS Number | 115610-31-6 |
Alternative CAS Number | 155401-23-3 |
PubChem CID | 21080040 |
Molecular Formula | C12H14O4 |
Molecular Weight | 222.24 g/mol |
IUPAC Name | ethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
The compound is also known by several synonyms including Ethyl (E)-3'-hydroxy-4'-methoxycinnamate and (E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid ethyl ester . These alternative names reflect various systematic naming conventions while describing the same molecular structure.
Structural Characteristics
Molecular Structure
The chemical structure of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate features a benzene ring with hydroxy and methoxy substituents at positions 3 and 4, respectively. This substituted phenyl ring is connected to an ethyl ester group via a trans-configured double bond (acrylate moiety) .
Chemical Representation
The compound can be represented using various chemical notations:
Notation Type | Representation |
---|---|
SMILES | CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)O |
InChI | InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8,13H,3H2,1-2H3/b7-5+ |
InChIKey | ONOCGKVKAPMGRX-FNORWQNLSA-N |
These standard chemical notations allow for precise digital representation of the compound's structure in chemical databases and literature .
Natural Occurrence
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate has been reported to occur naturally in certain plant species, specifically Ligularia subspicata and Camptacra gracilis . The presence of this compound in these plants suggests potential biological roles in plant defense mechanisms or secondary metabolism pathways.
The compound belongs to a larger family of phenylpropanoid derivatives, which are widely distributed in the plant kingdom and often serve important physiological functions. Its structural similarity to ferulic acid derivatives indicates potential relationships within plant biochemical pathways involving cinnamic acid metabolites .
Chemical Properties and Reactions
Reactive Functional Groups
The structure of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate contains several reactive functional groups that influence its chemical behavior:
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The phenolic hydroxyl group (3-position) can participate in hydrogen bonding and is susceptible to oxidation reactions
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The methoxy group (4-position) influences electron distribution in the aromatic ring
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The α,β-unsaturated ester moiety can undergo various addition reactions at the double bond
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The ethyl ester group is susceptible to hydrolysis and transesterification reactions
These functional groups provide multiple sites for chemical modifications and reactions, making the compound versatile for synthetic applications.
Related Compounds and Derivatives
The compound is structurally related to several other important compounds, particularly derivatives of ferulic acid. Understanding these relationships helps position this compound within the broader context of phenylpropanoid chemistry.
Structural Relatives
Compound | CAS Number | Relationship to Target Compound |
---|---|---|
Ferulic Acid | 1135-24-6 | Core structure with different substitution pattern |
(E)-3-(4-hydroxy-3-methoxyphenyl)acrylaldehyde | 458-36-6 | Contains aldehyde instead of ethyl ester |
(E)-isopropyl 3-(4-hydroxy-3-methoxyphenyl)acrylate | 59831-94-6 | Contains isopropyl ester instead of ethyl ester |
(E)-3-(4-hydroxy-3-methoxy-phenyl)acrylic acid methyl ester | 22329-76-6 | Contains methyl ester instead of ethyl ester |
Sodium (E)-3-(3-hydroxy-4-methoxyphenyl)acrylate | 110993-57-2 | Sodium salt derivative |
These related compounds share the core cinnamic acid structure but differ in their substitution patterns or functional groups . The subtle structural differences often translate to distinct physical properties, biological activities, and applications.
Biological Activity and Applications
Research Applications
The compound may have applications in:
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Organic synthesis as a building block for more complex molecules
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Pharmaceutical research exploring antioxidant and enzyme inhibition properties
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Structure-activity relationship studies of cinnamic acid derivatives
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Natural product chemistry investigations
Analytical Characterization
Spectroscopic Properties
Spectroscopic methods are essential for the identification and characterization of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate. Based on data from related compounds, typical spectroscopic features might include:
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IR spectroscopy: Characteristic bands for carbonyl stretching (approximately 1700-1720 cm-1), C-O stretching (approximately 1160-1200 cm-1), and aromatic C=C stretching
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NMR spectroscopy: Distinctive signals for aromatic protons, olefinic protons (with characteristic coupling constants for trans configuration), methoxy protons, and ethyl ester protons
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Mass spectrometry: Molecular ion peak corresponding to the molecular weight of 222.24 g/mol and fragmentation pattern typical of substituted cinnamates
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